Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 537047-10-2
Cat. No.: VC5121870
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537047-10-2 |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.49 |
| IUPAC Name | methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27) |
| Standard InChI Key | YONUZQQWDGFRMF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC |
Introduction
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound features a unique structure that includes a benzylthio group, a pyridine ring, and a tetrahydropyrido[2,3-d]pyrimidine core, contributing to its reactivity and biological activity.
Synthesis
The synthesis of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-acetyl-4-aminopyrimidines with appropriate carboxylic anhydrides or acid chlorides under reflux conditions.
Chemical Reactions
This compound can participate in various chemical reactions typical of pyrimidine derivatives, including nucleophilic substitutions and condensation reactions. The presence of functional groups such as the benzylthio and carboxylate moieties allows for diverse reactivity profiles.
Biological Activities and Potential Applications
Research suggests that compounds within the pyrido[2,3-d]pyrimidine family may act on cell cycle regulators or signaling pathways relevant to cancer progression or inflammation. The exact biochemical pathways remain an area of active investigation. These compounds are of interest in drug discovery due to their structural characteristics that may lead to biological activity.
Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
-
Molecular Formula: C23H22N4O3S
-
Molecular Weight: Approximately 422.51 g/mol
-
Classification: Heterocyclic aromatic compound
This compound shares a similar core structure but differs in the pyridine ring position and the ester group (ethyl instead of methyl). It also exhibits potential applications in medicinal chemistry due to its diverse pharmacological properties.
Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
-
Molecular Formula: C23H22N4O3S
-
Molecular Weight: Approximately 434.5 g/mol
-
Classification: Heterocyclic aromatic compound
This compound is similar to the methyl derivative but with an ethyl ester group. It has a molecular weight slightly higher than its methyl counterpart due to the additional carbon atoms in the ethyl group .
Research Findings and Future Directions
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a subject of interest in both synthetic chemistry and pharmaceutical research. Further studies are needed to fully elucidate its biological effects and to explore its potential therapeutic applications. The compound's ability to interact with specific biological targets such as enzymes or receptors makes it a promising candidate for dru
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume